Bienvenue dans la boutique en ligne BenchChem!

1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

This heterocyclic amine building block features a sterically constrained cyclopropyl substituent at N1-position and an aminomethyl group at C2 of the imidazole ring. In mIDH1 inhibitor series, the cyclopropyl group was specifically selected via structure‑based rational design to productively occupy a hydrophobic pocket while resisting oxidative metabolism—attributes not replicated by methyl, ethyl, or isopropyl analogs. Published SAR confirms low nanomolar IC₅₀ against IDH1 R132H and cellular 2‑HG suppression. The cyclopropyl analog occupies a distinct property space, making it a non‑fungible starting point for SAR exploration and lead optimization. Procure this pre‑validated scaffold to accelerate hit‑to‑lead campaigns rather than beginning with unvalidated alkyl analogs that lack published target‑engagement data. CNS‑targeted programs benefit from its metabolically hardened cyclopropane ring and predicted logP in the CNS‑favorable range (~0.1–0.8).

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
Cat. No. B8219633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1CC1N2C=CN=C2CN.Cl
InChIInChI=1S/C7H11N3.ClH/c8-5-7-9-3-4-10(7)6-1-2-6;/h3-4,6H,1-2,5,8H2;1H
InChIKeyHEOUBBIHDGDMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine HCl – Key Differentiators vs. Alkyl Analogs


1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride (CAS 2490709-36-7) is a heterocyclic amine building block featuring a sterically constrained cyclopropyl substituent at the N1-position and an aminomethyl group at the C2-position of the imidazole ring . Compared with its N1-methyl, N1-ethyl, and N1-isopropyl analogs, the cyclopropyl group confers distinct conformational restriction and electronic properties that influence binding interactions, metabolic stability, and synthetic utility in medicinal chemistry programs targeting mutant isocitrate dehydrogenase 1 (mIDH1) [1].

Why 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine HCl Cannot Be Interchanged with Methyl or Ethyl Analogs


Generic substitution of the cyclopropyl group with methyl, ethyl, or isopropyl on the N1-imidazole scaffold introduces substantial changes in lipophilicity, steric profile, and metabolic vulnerability that cannot be compensated for by adjusting downstream synthetic steps alone [1]. In the mIDH1 inhibitor series, the cyclopropyl substituent was specifically selected via structure-based rational design for its ability to productively occupy a hydrophobic pocket while resisting oxidative metabolism—attributes not replicated by linear or branched alkyl chains [2]. The quantitative evidence below demonstrates that the cyclopropyl analog occupies a distinct property space relative to its closest comparators, making it a non-fungible chemical starting point for structure–activity relationship (SAR) exploration and lead optimization.

Quantitative Differentiation Evidence: 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine HCl vs. Analogs


Lipophilicity (logP) Shift: Cyclopropyl vs. Methyl Imidazole Methanamine

The predicted logP of the free base 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine is approximately +0.5 to +0.8 log units higher than that of its N1-methyl analog, (1-methyl-1H-imidazol-2-yl)methanamine (predicted logP ≈ –0.7) . This translates to a roughly 5–7 fold increase in calculated lipophilicity, consistent with the additional two methylene units in the cyclopropyl ring. The cyclopropyl analog also exhibits a distinct topological polar surface area (tPSA), contributing to altered permeability and solubility profiles relative to methyl, ethyl, and isopropyl comparators [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Metabolic Stability Advantage Conferred by Cyclopropyl Substitution: Class-Level SAR Inference

In the imidazole cyclopropyl amine series developed as mIDH1 inhibitors, compounds bearing the N1-cyclopropyl group exhibited moderate liver microsome stability—a key pharmacokinetic parameter—whereas corresponding N1-methyl and N1-unsubstituted analogs were either not advanced or showed markedly lower metabolic stability [1]. Specifically, the lead compound 5t (incorporating the 1-cyclopropyl-1H-imidazol-2-yl methanamine scaffold) retained sufficient metabolic stability in human liver microsomes to warrant further optimization, while earlier non-cyclopropyl variants were eliminated due to rapid oxidative N-dealkylation or ring oxidation [2]. This class-level observation is consistent with the known ability of cyclopropane rings to resist cytochrome P450-mediated oxidation at the α-carbon, a metabolic soft spot in N-alkyl imidazoles [3].

Drug Metabolism Structure–Activity Relationship mIDH1 Inhibitors

Validated Role as Intermediate in Clinically Relevant mIDH1 Inhibitor Synthesis

The 1-cyclopropyl-1H-imidazol-2-yl methanamine scaffold is an explicitly disclosed synthetic intermediate in the published mIDH1 inhibitor series that yielded compound 5t—an optimized lead demonstrating potent enzymatic inhibition of IDH1 R132H (IC₅₀ in low nanomolar range) and cellular suppression of 2-hydroxyglutarate (2-HG) production in the IDH1-mutant HT1080 fibrosarcoma cell line [1]. In contrast, the corresponding N1-methyl-, N1-ethyl-, and N1-isopropyl-imidazole methanamine building blocks are not reported as intermediates in any lead series demonstrating comparable target engagement against mIDH1 [2]. The cyclopropyl building block thus provides a direct synthetic entry point to a validated chemotype with published structure–activity relationships, lowering the barrier to productive hit expansion.

IDH1 Inhibitor Cancer Metabolism Synthetic Intermediate

Procurement Cost Differential: Cyclopropyl Analog Commands Premium Pricing Reflecting Synthetic Complexity and Specialized Demand

1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride is priced at approximately £1,550 per gram (Fluorochem, 2025) . By comparison, (1-methyl-1H-imidazol-2-yl)methanamine hydrochloride (CAS 161493-94-3) is available at approximately £80–150/g from multiple suppliers, and (1-ethyl-1H-imidazol-2-yl)methanamine (CAS 893729-81-2) at approximately £200–400/g . This price premium—roughly 10–20× over the methyl analog—reflects the additional synthetic steps required to install the cyclopropyl group on the imidazole nitrogen (typically requiring cyclopropylamine or cyclopropylboronic acid coupling) as well as lower aggregate demand relative to more common N-alkyl imidazole building blocks. The pricing structure thus serves as a practical indicator of synthetic accessibility: the cyclopropyl building block is a specialty item for programs where its specific steric and metabolic properties are required, not a commodity replacement for simpler alkyl amine reagents.

Chemical Procurement Cost Analysis Building Block Sourcing

Conformational Restriction and Steric Differentiation: Cyclopropyl vs. Isopropyl Bioisosterism

The N1-cyclopropyl group in 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine introduces a rigid, sp²-like character distinct from the freely rotating isopropyl group. Quantum mechanical calculations indicate that the cyclopropyl C–N bond has partial double-bond character due to π-type orbital interactions, restricting the orientation of the imidazole ring relative to the cyclopropane plane [1]. By contrast, the isopropyl analog, (1-isopropyl-1H-imidazol-2-yl)methanamine, samples multiple rotameric states in solution, increasing entropic penalties upon target binding. The resulting conformational pre-organization of the cyclopropyl analog can enhance binding affinity for targets that recognize a specific imidazole trajectory—an effect observed in the mIDH1 inhibitor series where the cyclopropyl orientation was critical for productive engagement of the allosteric pocket in IDH1 R132H [2].

Conformational Analysis Bioisostere Design Cyclopropyl Fragment

Optimal Use Cases for Procuring 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine HCl


Fragment-Based and Structure-Guided Lead Discovery Targeting mIDH1

The 1-cyclopropyl-1H-imidazol-2-yl methanamine scaffold provides a pre-validated entry point for hit-to-lead campaigns against mutant IDH1. The published SAR demonstrates that the cyclopropyl substituent contributes to both enzymatic potency (low nanomolar IC₅₀ against IDH1 R132H) and cellular 2-HG suppression in HT1080 cells [1]. Researchers initiating new mIDH1 programs should procure this building block as the core scaffold, leveraging the existing SAR to accelerate lead optimization rather than beginning with unvalidated alkyl analogs that lack published target engagement data.

Metabolic Stability-Driven Scaffold Selection in CNS Drug Discovery

When designing brain-penetrant inhibitors where N-dealkylation is a known metabolic liability, the cyclopropyl building block offers a metabolically hardened alternative to N-methyl or N-ethyl imidazole cores. The well-characterized resistance of cyclopropane rings to oxidative metabolism [1], combined with the scaffold's predicted logP in the CNS-favorable range (~0.1–0.8), makes it an attractive starting point for CNS-targeted programs where both metabolic stability and passive permeability are critical. Procuring the cyclopropyl analog upfront avoids the need to re-synthesize advanced intermediates after metabolic stability failure.

Conformationally Constrained Bioisostere Replacement of Isopropyl-Imidazole Series

For medicinal chemistry programs where an N1-isopropyl imidazole series has shown binding but suffers from entropic penalties or poor ligand efficiency, the N1-cyclopropyl analog provides a direct bioisosteric replacement with enhanced conformational pre-organization [1]. The restricted rotational profile of the cyclopropyl C–N bond can improve binding enthalpy and ligand efficiency metrics relative to the isopropyl comparator. Procurement teams should stock this building block as part of a bioisostere scanning kit alongside the methyl, ethyl, and isopropyl variants to enable systematic SAR exploration without synthetic delays.

Synthetic Methodology Development for N-Cyclopropyl Heterocycle Construction

The compound serves as a useful reference standard and starting material for developing and validating new N-cyclopropylation methods for imidazole and related azole heterocycles. Its commercial availability eliminates the need for multi-step in-house synthesis of the cyclopropyl-imidazole core, allowing methodology groups to focus on reaction optimization. The benchmark purity (≥95%) and well-characterized analytical data (NMR, MS, HPLC) available from suppliers such as Fluorochem [1] provide a reliable baseline for comparing new synthetic routes.

Quote Request

Request a Quote for 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.